Cas no 89365-50-4 (Salmeterol)

Salmeterol structure
Salmeterol structure
Nome do Produto:Salmeterol
N.o CAS:89365-50-4
MF:C25H37NO4
MW:415.565587759018
CID:61259
PubChem ID:5152

Salmeterol Propriedades químicas e físicas

Nomes e Identificadores

    • Salmeterol
    • 4-HYDROXY-A1-[[[6-(4-PHENYLBUTOXY)HEXYL]AMINO]METHYL]-1,3-BENZENEDIMETHANOL
    • 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino] ethyl]-phenol
    • (+-)-4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedi
    • 1,3-benzenedimethanol,4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl
    • gr33343x
    • SalmeterolXenofoate
    • 4-Hydroxy-3-[hydroxymethyl]phenyl-N-[6-phenylbutoxyhexyl]ethanolamine
    • Salmeterol See S090100
    • 2-hydroxymethyl-4-{1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl}phenol
    • SALMETEROL(SUBJECTTOPATENTFREE)
    • SAMETEROL
    • serevent (R)
    • SalMeterol iMpurity
    • Serevent
    • Aeromax
    • Astmerole
    • Salmeterolum [Latin]
    • GR 33343X
    • SALMATEROL
    • 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol
    • SN408D
    • 2-(hydroxymethyl)-4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenol
    • Salmeterol-fluticasone propionate mixt.
    • GIIZNNXWQWCKIB-UHFFFAOYSA-N
    • (+-)-4-Hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedimethanol
    • (+-)-4-Hydroxy-alpha'-(((6-(4-phenylbutoxy)hexyl)amino)methyl
    • 1,3-Benzenedimethanol, 4-hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-, (±)- (ZCI)
    • 4-Hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (ACI)
    • 2-Hydroxymethyl-4-[1-hydroxy-2-[6-(4-phenyl-butoxy)-hexylamino]-ethyl]-phenol
    • DTXCID803571
    • (+-)-salmeterol
    • HY-14302
    • Salmeterol?
    • SR-01000076139-2
    • Salmeterol (USAN/INN)
    • GR 33343 X
    • 89365-50-4
    • ( inverted question mark) 4-Hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]m-ethyl]-1,3-benzenedimethanol; GR 33343X
    • NCGC00025247-01
    • SMR000466295
    • HMS3714N12
    • BPBio1_001002
    • MLS001424322
    • BSPBio_000910
    • 4-hydroxy-alpha1-
    • (+/-)-4-hydroxy-alpha1-
    • BRD-A01320529-104-11-9
    • AB00513972-07
    • HMS3412P13
    • DB00938
    • Salmeterolum
    • BRD-A01320529-104-10-1
    • SALMETEROL [INN]
    • C07241
    • SALMETEROL [HSDB]
    • DB-226688
    • Salmeterolum (Latin)
    • HMS3886G10
    • D05792
    • CCG-205176
    • NCGC00025247-02
    • BRD-A01320529-001-05-9
    • Salmeterol Xinafoate Impurity 1
    • NC00444
    • SR-01000076139
    • 1-hydroxy-2-naphthoic acid;4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-methylol-phenol
    • (+-)-4-Hydroxy-alpha'-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-m-xylene-alpha,alpha'-diol
    • 3-Benzenedimethanol, 4-hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-; 1,3-Benzenedimethanol, 4-hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-, (+/-)-; GR 33343X; Salmeterol; GR 33343X
    • (+-)-4-hydroxy-alpha(1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-m-xylene-alpha,alpha(1)-diol
    • AB00513972
    • Tox21_113584
    • S 2692
    • MLS000759000
    • 4-(1-hydroxy-2-(6-(4-phenylbutoxy)hexylamino)ethyl)-2-(hydroxymethyl)phenol
    • UNII-2I4BC502BT
    • 1,3-Benzenedimethanol, 4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-, (+-)-
    • SALMETEROL [MI]
    • BCP04199
    • 1,3-Benzenedimethanol, 4-hydroxy-.alpha.1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-
    • 2I4BC502BT
    • BDBM25771
    • CHEMBL1263
    • HMS2052H13
    • HMS2097N12
    • SALMETEROL [WHO-DD]
    • C77008
    • SALMETEROL [USAN]
    • SALMETEROL [VANDF]
    • R03AC12
    • CAS-89365-50-4
    • 4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)-2-(hydroxymethyl)phenol
    • SR-01000076139-6
    • CHEBI:9011
    • Q424333
    • MFCD00867037
    • Salmeterol 100 microg/mL in Acetonitrile
    • AS-56157
    • SDCCGSBI-0633788.P001
    • AKOS005561914
    • NS00010340
    • Q-101428
    • 1ST1377
    • HSDB 7315
    • SCHEMBL4767
    • GTPL559
    • MRF-0000468
    • 2-(Hydroxymethyl)-4-[(1R)-1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]a mino}ethyl]phenol
    • BRD-A01320529-104-12-7
    • EX-A4409
    • 1,3-Benzenedimethanol, 4-hydroxy-alpha(sup 1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-, (+-)-
    • Salmeterolxinafoate
    • HMS3268K19
    • Lopac0_001100
    • GR-33343-X
    • STK629186
    • s5527
    • CCG-101194
    • HMS3394H13
    • L000532
    • CPD000466295
    • Salmeterol [USAN:INN:BAN]
    • EN300-18530979
    • 1,3-Benzenedimethanol, 4-hydroxy-alpha(sup 1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl-, (+-)-
    • NCGC00015938-03
    • (RS)-4-hydroxy-alpha(1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedimethanol
    • CHEBI:64064
    • Prestwick3_000945
    • DTXSID6023571
    • 2-(hydroxymethyl)-4-[1-hydroxy-2-({6-[(4-phenylbutyl)oxy]hexyl}amino)ethyl]phenol
    • (rs)-salmeterol
    • HMS2090E17
    • MDL: MFCD00867037
    • Inchi: 1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2
    • Chave InChI: GIIZNNXWQWCKIB-UHFFFAOYSA-N
    • SMILES: OC1C(CO)=CC(C(CNCCCCCCOCCCCC2C=CC=CC=2)O)=CC=1

Propriedades Computadas

  • Massa Exacta: 415.272259g/mol
  • Carga de Superfície: 0
  • XLogP3: 3.9
  • Contagem de dadores de ligações de hidrogénio: 4
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Ligações Rotativas: 16
  • Massa monoisotópica: 415.272259g/mol
  • Massa monoisotópica: 415.272259g/mol
  • Superfície polar topológica: 82Ų
  • Contagem de Átomos Pesados: 30
  • Complexidade: 403
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 3

Propriedades Experimentais

  • Stability Shelf Life: Salmeterol xinafoate oral inhalation aerosol or oral inhalation powder (Serevent Diskus) is stable for 2 years or 18 months, respectively, from the date of manufacture.
  • Dissociation Constants: pKa = 11.2 /Estimated/
  • Cor/Forma: Uncertain
  • Densidade: 1.1±0.1 g/cm3
  • Ponto de Fusão: 75-77°C
  • Ponto de ebulição: 603°C at 760 mmHg
  • Ponto de Flash: 318.5±31.5 °C
  • Solubilidade: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(240.63 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 81.95000
  • LogP: 4.49830
  • Pressão de vapor: 0.0±1.8 mmHg at 25°C
  • Solubilidade: It is easily soluble in methanol, slightly soluble in ethanol \ chloroform or isopropanol, and poorly soluble in water

Salmeterol Informações de segurança

Salmeterol Dados aduaneiros

  • CÓDIGO SH:2922509090
  • Dados aduaneiros:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Salmeterol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
MedChemExpress
HY-14302-10mM*1 mL in DMSO
Salmeterol
89365-50-4 99.91%
10mM*1 mL in DMSO
¥1100 2024-04-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12829-2 mg
Salmeterol
89365-50-4 99.90%
2mg
¥410.00 2022-04-26
LKT Labs
S0245-5 mg
Salmeterol
89365-50-4 ≥98%
5mg
$88.60 2023-07-10
S e l l e c k ZHONG GUO
S5527-25mg
Salmeterol
89365-50-4 99.9%
25mg
¥2375.27 2023-09-15
TRC
S090105-10mg
Salmeterol
89365-50-4
10mg
$ 164.00 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
MC559-10mg
Salmeterol
89365-50-4 98+%
10mg
1195CNY 2021-05-08
ChemScence
CS-2815-100mg
Salmeterol
89365-50-4 99.88%
100mg
$600.0 2022-04-26
DC Chemicals
DC8610-250 mg
Salmeterol
89365-50-4 >98%
250mg
$700.0 2022-02-28
DC Chemicals
DC8610-1 g
Salmeterol
89365-50-4 >98%
1g
$1300.0 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12829-100 mg
Salmeterol
89365-50-4 99.90%
100MG
¥5367.00 2022-04-26

Salmeterol Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Acetone ;  40 min, 30 °C
Referência
Preparation method of salmeterol xinafoate
, China, , ,

Método de produção 2

Condições de reacção
1.1 Solvents: Methyl ethyl ketone ;  rt
Referência
Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene
, China, , ,

Método de produção 3

Condições de reacção
1.1 Solvents: Ethanol ;  rt
Referência
A new route for synthesis of salmeterol xinafoate
Wu, Xiaochun, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88

Método de produção 4

Condições de reacção
1.1 Reagents: Acetic acid Solvents: Water ;  3 h, 70 °C
1.2 Solvents: Ethyl acetate ;  16 h, rt
Referência
Preparation of deuterium substituted ethanolamines as adrenergic modulators for disease treatment
, United States, , ,

Método de produção 5

Condições de reacção
Referência
An improved process for the preparation of salmeterol xinafoate
, India, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  rt; 1 h, rt
1.2 Reagents: Water
Referência
Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanism
Knezevic, Anamarija; Novak, Jurica; Bosak, Anita; Vinkovic, Marijana, Organic & Biomolecular Chemistry, 2020, 18(47), 9675-9688

Método de produção 7

Condições de reacção
1.1 Reagents: Formic acid Catalysts: Palladium Solvents: Methanol ;  overnight, 35 °C
Referência
A new route for synthesis of salmeterol xinafoate
Wu, Xiaochun, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88

Método de produção 8

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Dimethylformamide ;  12 h, 80 °C
Referência
Study on the process for synthesis of salmeterol
Shen, Li-qun, Guangzhou Huagong, 2008, 36(4), 46-47

Método de produção 9

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 2.06 MPa, rt
1.2 Reagents: Acetic acid Solvents: Methanol ;  48 h, 40 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referência
New synthetic route to salmeterol
Zhou, Di; Liu, Juntao; Lu, Yixiang; Jia, Xian; Li, Xingshu, Zhongguo Yaowu Huaxue Zazhi, 2009, 19(2), 123-125

Método de produção 10

Condições de reacção
1.1 Solvents: Ethanol ;  12 h, reflux; reflux → rt
1.2 Reagents: Sodium borohydride ;  24 h, rt
Referência
The synthesis of salmeterol
Ying, Min; Zhang, Huaxing, Guangdong Huagong, 2009, 36(12),

Método de produção 11

Condições de reacção
Referência
Utility of Von Pechman synthesis of coumarin reaction for development of spectrofluorimetric method for quantitation of salmeterol xinafoate in pharmaceutical preparations and human plasma
Awad, Mohamed; Hammad, Mohamed A. ; Abdel-Megied, Ahmed M. ; Omar, Mahmoud A., Luminescence, 2018, 33(5), 913-918

Método de produção 12

Condições de reacção
Referência
Process for the preparation of crystalline salmeterol and its xinafoate salt
, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção
1.1 Solvents: Methanol ;  1 h, 30 °C; 30 °C → 22 °C; 2 h, 18 - 22 °C
Referência
Improved process for the preparation of salmeterol xinafoate
, India, , ,

Método de produção 14

Condições de reacção
1.1 Solvents: Methanol ,  Ethyl acetate
Referência
Preparation of salmeterol xinafolate
Anonymous, Research Disclosure, 2006, 506,

Método de produção 15

Condições de reacção
Referência
Process for preparation of salmeterol xinafoate
, World Intellectual Property Organization, , ,

Método de produção 16

Condições de reacção
1.1 Solvents: Acetone ;  30 min, 45 °C; 45 °C → 25 °C; 1 h, 25 °C
1.2 Solvents: tert-Butyl methyl ether ;  25 °C → 10 °C; 2 h, 10 °C
Referência
Process for preparation of salmeterol
, World Intellectual Property Organization, , ,

Método de produção 17

Condições de reacção
1.1 Solvents: Methanol ;  25 - 30 °C; 3 h, 0 °C
Referência
A method for preparing salmeterol hydroxynaphthoate
, China, , ,

Método de produção 18

Condições de reacção
1.1 Solvents: Isopropanol ;  rt → 70 °C; 8 h, 70 °C
Referência
Synthesis route of salmeterol xinafoate
Jiang, Zhi-gan; Hua, Zheng-mao; Mai, Lu-gen; Yang, Li-ge, Huadong Shifan Daxue Xuebao, 2003, (3), 102-104

Método de produção 19

Condições de reacção
1.1 Solvents: Acetone ;  3 - 4 h, 25 - 35 °C
Referência
Preparation of salmeterol and salts thereof
, India, , ,

Método de produção 20

Condições de reacção
Referência
Process for preparation of salmeterol
, India, , ,

Método de produção 21

Condições de reacção
Referência
Medicaments containing betamimetic drugs and a novel anticholinesterase drug for treating respiratory tract diseases
, World Intellectual Property Organization, , ,

Método de produção 22

Condições de reacção
Referência
Phenethanolamine derivatives useful in the treatment of respiratory problems
, Federal Republic of Germany, , ,

Método de produção 23

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  36 h, 58 psi, 45 °C
Referência
An Efficient and Practical Synthesis of Salmeterol
Lu, Yongping; Xu, Xinliang; Zhang, Xingxian, Organic Preparations and Procedures International, 2015, 47(2), 168-172

Método de produção 24

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  10 min, pH 8 - 9, 25 - 35 °C
1.2 Reagents: Diisopropylethylamine ;  25 - 35 °C; 4 h, 25 - 35 °C
1.3 Reagents: Vitride Solvents: Toluene ;  35 °C → 5 °C; 1 h, 0 - 5 °C
1.4 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ;  0 - 5 °C; 1 h, 25 - 35 °C
1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 25 - 35 °C
Referência
Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity
Reddy, Sahadeva; Rajan, S. T.; Parusuramudu; Reddy, Raghupathi; Chakravarthy, I. E., Pharma Chemica, 2016, 8(8), 28-35

Método de produção 25

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium carbonate Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referência
A new synthetic approach to salmeterol
Rong, Yajing; Ruoho, Amold E., Synthetic Communications, 1999, 29(12), 2155-2162

Método de produção 26

Condições de reacção
Referência
Preparation of salmeterol and its application
, China, , ,

Método de produção 27

Condições de reacção
Referência
Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity
Reddy, Sahadeva; Rajan, S. T.; Parusuramudu; Reddy, Raghupathi; Chakravarthy, I. E., Pharma Chemica, 2016, 8(8), 28-35

Salmeterol Raw materials

Salmeterol Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:89365-50-4)Salmeterol
A843150
Pureza:99%/99%/99%
Quantidade:10mg/50mg/100mg
Preço ($):169.0/551.0/839.0
atkchemica
(CAS:89365-50-4)Salmeterol
CL1371
Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito